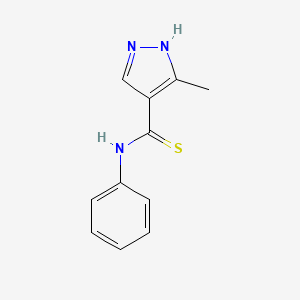
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential biological and pharmacological applications. It is a pyrazole derivative that has a carbonyl sulfur atom attached to the pyrazole ring. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments have been studied extensively.
作用機序
The mechanism of action of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide is not fully understood. However, it has been suggested that the compound exerts its pharmacological effects by interacting with various molecular targets in the body, including enzymes, receptors, and ion channels. For example, it has been reported to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been shown to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation. The compound has also been shown to increase the levels of antioxidant enzymes and reduce lipid peroxidation in diabetic rats. In addition, it has been reported to enhance memory and learning in animal models of Alzheimer's disease and to have anxiolytic and antidepressant effects.
実験室実験の利点と制限
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has a high yield. The compound is stable and can be stored for long periods without degradation. It has also been shown to have low toxicity and is well tolerated in animal models. However, the compound has some limitations for laboratory experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide. One area of interest is the development of analogs with improved pharmacological properties. Another area of research is the elucidation of the compound's mechanism of action and molecular targets. Further studies are also needed to determine the optimal dosage and administration routes for the compound. In addition, the compound's potential as a treatment for various diseases, including cancer and neurodegenerative disorders, should be explored further.
合成法
The synthesis of 5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been carried out using different methods. One of the commonly used methods is the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid with thionyl chloride followed by reaction with ammonia or primary amines. Another method involves the reaction of 5-methyl-1-phenylpyrazole-4-carboxylic acid hydrazide with carbon disulfide in the presence of a base. The compound has also been synthesized using microwave irradiation and ultrasound-assisted methods.
科学的研究の応用
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide has been extensively studied for its biological and pharmacological applications. It has been reported to have anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. The compound has also been explored for its potential as an antioxidant, antidiabetic, and anti-Alzheimer's agent. In addition, it has been studied for its effects on the central nervous system and as a potential treatment for anxiety and depression.
特性
IUPAC Name |
5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-8-10(7-12-14-8)11(15)13-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUNRAXHAOQSSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)C(=S)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 867796 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


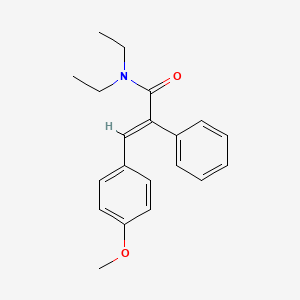
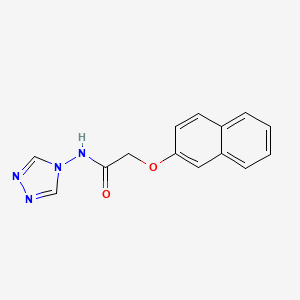
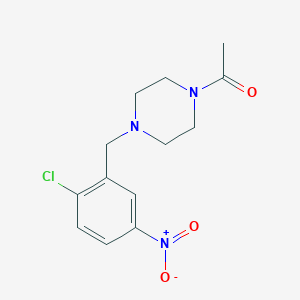

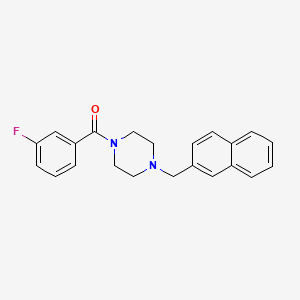



![N-cyclohexyl-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5718721.png)



![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)